
(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one is a fluorinated compound with a molecular weight of 13709 g/mol It is characterized by the presence of a difluoromethyl group attached to an oxazolidinone ring
Mechanism of Action
Target of Action
Difluoromethylated compounds are known for their applicability in functionalizing diverse fluorine-containing heterocycles . These heterocycles are core moieties of various biologically and pharmacologically active ingredients .
Mode of Action
Difluoromethylation is known to occur via a radical process . This process involves the generation of a difluoromethyl radical, which then interacts with its targets, leading to the formation of difluoromethyl-substituted scaffolds .
Biochemical Pathways
The incorporation of difluoromethyl groups into heterocycles is known to significantly influence biological and synthetic value . This suggests that the compound may interact with various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Α,α-difluoromethyl ketones (dfmks) have emerged as currently investigated agents benefiting from the merging of chemico-physical features conferred by the constitutive elements . This suggests that the compound may have similar pharmacokinetic properties.
Result of Action
The difluoromethylation of heterocycles is known to result in the formation of biologically and pharmacologically active ingredients . This suggests that the compound may have significant molecular and cellular effects.
Action Environment
It is known that environmental factors can significantly influence the action of various compounds . Therefore, it can be inferred that environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the action, efficacy, and stability of (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluoromethylating agent with an oxazolidinone precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield difluoromethylated amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce difluoromethylated amines or alcohols.
Scientific Research Applications
(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-(Difluoromethyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene
- (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one derivatives with different substituents
Uniqueness
This compound stands out due to its unique combination of a difluoromethyl group and an oxazolidinone ring This structure imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds
Properties
IUPAC Name |
(4S)-4-(difluoromethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2NO2/c5-3(6)2-1-9-4(8)7-2/h2-3H,1H2,(H,7,8)/t2-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGYPWXVADQHRR-REOHCLBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)O1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
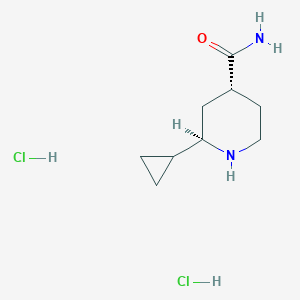
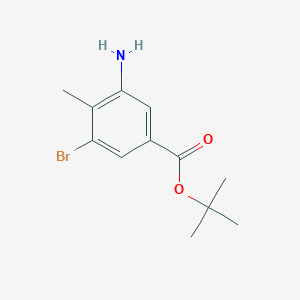
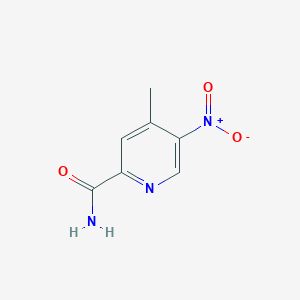
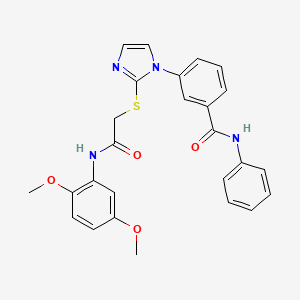
![N-(2-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2416666.png)
![Methyl 6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2416668.png)
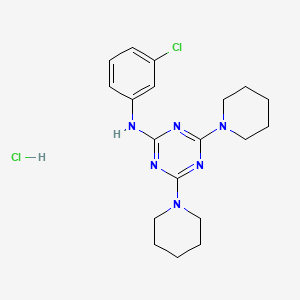
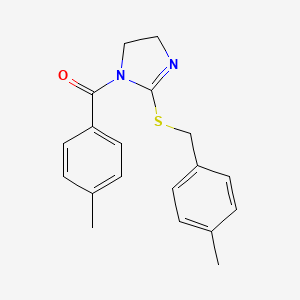


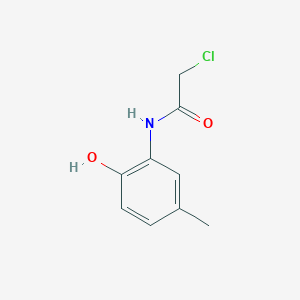
![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cyclopentylpropanamide](/img/structure/B2416679.png)
![N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2416680.png)
![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2416681.png)
